molecular formula C11H13NO2 B15251215 2-Amino-3-(4-vinylphenyl)propanoic acid

2-Amino-3-(4-vinylphenyl)propanoic acid

Cat. No.: B15251215
M. Wt: 191.23 g/mol
InChI Key: FEXQXSKTRZQJLH-UHFFFAOYSA-N
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Description

2-Amino-3-(4-vinylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It contains an amino group, a carboxyl group, and a side chain with a vinyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-vinylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-vinylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 4-vinylbenzaldehyde reacting with the amino group of glycine to form the desired product.

Another method involves the reduction of 3-(4-vinylphenyl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product without the need for harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is essential to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-vinylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

2-Amino-3-(4-vinylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-vinylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, while the vinyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a vinyl group.

    2-Amino-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a vinyl group.

    2-Amino-3-(4-aminophenyl)propanoic acid: Contains an amino group instead of a vinyl group.

Uniqueness

2-Amino-3-(4-vinylphenyl)propanoic acid is unique due to the presence of the vinyl group, which imparts specific chemical and biological properties. This vinyl group allows for unique interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

2-amino-3-(4-ethenylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXQXSKTRZQJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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